molecular formula C10H9ClN2 B1427173 5-Chloro-8-methylquinolin-2-amine CAS No. 1339793-87-1

5-Chloro-8-methylquinolin-2-amine

Cat. No.: B1427173
CAS No.: 1339793-87-1
M. Wt: 192.64 g/mol
InChI Key: NCQGFQLOKHMATQ-UHFFFAOYSA-N
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Description

5-Chloro-8-methylquinolin-2-amine is a useful research compound. Its molecular formula is C10H9ClN2 and its molecular weight is 192.64 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound 5-Chloro-8-methylquinolin-2-amine is the PI3K/AKT/mTOR pathway proteins . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .

Mode of Action

This compound interacts with its targets, the PI3K/AKT/mTOR pathway proteins, by binding to them. The molecular docking studies reveal that this compound has a lesser binding energy with these proteins , indicating a strong interaction.

Biochemical Pathways

The compound this compound affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell survival, growth, and proliferation. The compound’s interaction with this pathway can lead to changes in these cellular processes, potentially leading to the inhibition of cancer cell proliferation.

Pharmacokinetics

It is predicted to satisfy the adme (absorption, distribution, metabolism, and excretion) profile , which suggests that it may have good bioavailability.

Result of Action

As a result of its action, this compound has shown activity against a non-small cell lung cancer cell line, A549 . It has an inhibition concentration value (IC50) of 29.4 μM , indicating its potential as an anticancer agent.

Biochemical Analysis

Biochemical Properties

5-Chloro-8-methylquinolin-2-amine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be active with inhibition concentration value of (IC50) 29.4 μM . The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins also revealed the lesser binding energy with 2b .

Cellular Effects

The compound has shown significant effects on various types of cells and cellular processes. It has been screened against a non-small cell lung cancer cell line, A549 . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to have a lesser binding energy with the predominant PI3K/AKT/mTOR pathway proteins .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are yet to be fully understood. It has been found to be active with an inhibition concentration value of (IC50) 29.4 μM .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not fully known. It is known to interact with the PI3K/AKT/mTOR pathway proteins .

Properties

IUPAC Name

5-chloro-8-methylquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-2-4-8(11)7-3-5-9(12)13-10(6)7/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQGFQLOKHMATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.